molecular formula C19H26O3 B585710 3-O-Methyl 6-Hydroxy 17beta-Estradiol CAS No. 109835-83-8

3-O-Methyl 6-Hydroxy 17beta-Estradiol

Cat. No.: B585710
CAS No.: 109835-83-8
M. Wt: 302.414
InChI Key: SGKSNEXYMMIQKE-UTKXELFFSA-N
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Description

3-O-Methyl 6-Hydroxy 17beta-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. It is structurally characterized by the presence of methoxy and hydroxyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-Hydroxy 17beta-Estradiol typically involves multiple steps, starting from estrone or estradiol. The process includes:

    Methoxylation: Introduction of a methoxy group at the 3-position.

    Hydroxylation: Introduction of hydroxyl groups at the 6 and 17 positions.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while hydroxylation may require the use of oxidizing agents like osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl 6-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

3-O-Methyl 6-Hydroxy 17beta-Estradiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-Hydroxy 17beta-Estradiol involves its interaction with estrogen receptors in various tissues. Upon binding to these receptors, it modulates the expression of target genes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The compound’s effects are mediated through both genomic and non-genomic pathways, involving the activation of signaling cascades like the MAPK/ERK pathway .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Estrone: Another naturally occurring estrogen with a similar structure.

Uniqueness

3-O-Methyl 6-Hydroxy 17beta-Estradiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 6 and 17 positions differentiate it from other estrogens, potentially offering unique therapeutic benefits and applications in research.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKSNEXYMMIQKE-UTKXELFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858050
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109835-83-8
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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